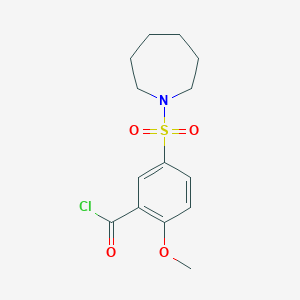
5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride is a chemical compound known for its unique structure and reactivity. It features a benzoyl chloride group attached to a methoxy-substituted benzene ring, with an azepane (a seven-membered nitrogen-containing ring) sulfonyl group. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride typically involves multiple steps:
-
Formation of the Azepane Sulfonyl Group: : The azepane ring is first sulfonylated using a sulfonyl chloride reagent under basic conditions. This step often requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Methoxylation of Benzene Ring: : The benzene ring is methoxylated using a methoxy group donor, such as dimethyl sulfate or methanol in the presence of a strong base like sodium hydride.
-
Coupling Reaction: : The sulfonylated azepane is then coupled with the methoxy-substituted benzene ring using a coupling reagent like thionyl chloride or oxalyl chloride to form the benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The benzoyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
-
Oxidation and Reduction: : The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides. These reactions typically require strong oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
-
Hydrolysis: : The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Hydrolysis: Water or aqueous sodium hydroxide.
Major Products
Amides, esters, and thioesters: from substitution reactions.
Sulfonic acids: from oxidation reactions.
Sulfides: from reduction reactions.
Carboxylic acids: from hydrolysis reactions.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride is used as an intermediate for the preparation of various functionalized compounds. Its reactivity makes it a valuable building block for complex molecule construction.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets, making it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials. Its functional groups enable it to participate in polymerization reactions, leading to materials with unique properties.
Mécanisme D'action
The mechanism by which 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site or an allosteric site, thereby modulating enzyme activity. The sulfonyl and benzoyl chloride groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Azepan-1-ylsulfonyl)-2-methoxyaniline: Similar structure but lacks the benzoyl chloride group.
5-(Piperidin-1-ylsulfonyl)-2-methoxybenzoyl chloride: Contains a piperidine ring instead of an azepane ring.
5-(Morpholin-1-ylsulfonyl)-2-methoxybenzoyl chloride: Contains a morpholine ring instead of an azepane ring.
Uniqueness
5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride is unique due to the presence of both the azepane sulfonyl group and the benzoyl chloride group. This combination provides distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and materials science.
Propriétés
Formule moléculaire |
C14H18ClNO4S |
|---|---|
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
5-(azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C14H18ClNO4S/c1-20-13-7-6-11(10-12(13)14(15)17)21(18,19)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Clé InChI |
IHFQLCZZXGSXPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12123485.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine](/img/structure/B12123496.png)
![4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12123500.png)
![methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12123513.png)
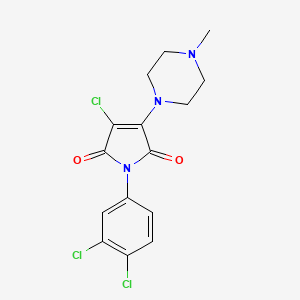

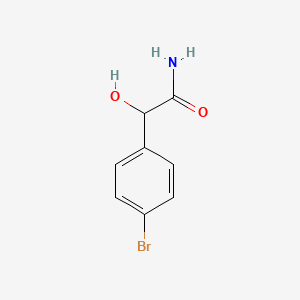
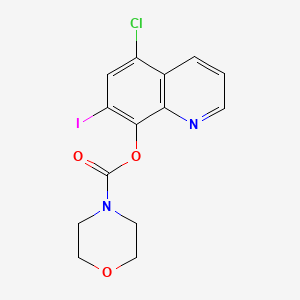
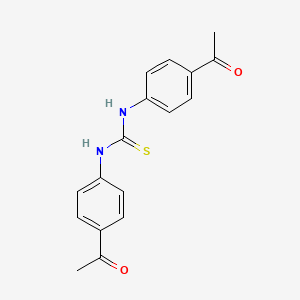

![1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12123556.png)
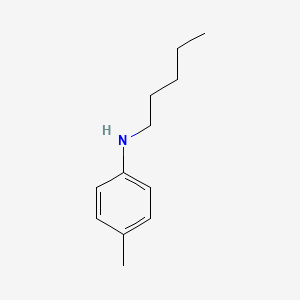
![4-amino-N-[2-(2-chloro-6-fluorophenyl)ethyl]benzene-1-sulfonamide](/img/structure/B12123586.png)
